molecular formula C14H16N2O B5180238 N-isopropyl-3-(1H-pyrrol-1-yl)benzamide

N-isopropyl-3-(1H-pyrrol-1-yl)benzamide

Cat. No. B5180238
M. Wt: 228.29 g/mol
InChI Key: DSIKRZZGFBTVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-(1H-pyrrol-1-yl)benzamide, commonly known as Ispronicline, is a chemical compound that has gained significant attention in the scientific community for its potential use in the treatment of various neurological disorders. It is a nicotinic acetylcholine receptor agonist, which means that it binds to and activates specific receptors in the brain that are involved in cognitive function and memory.

Mechanism of Action

Ispronicline works by binding to and activating nicotinic acetylcholine receptors in the brain. These receptors are involved in cognitive function and memory, and their activation by Ispronicline can improve these functions in individuals with neurological disorders.
Biochemical and Physiological Effects:
Ispronicline has been shown to increase the release of several neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. These neurotransmitters are involved in cognitive function and memory, and their increased release by Ispronicline can improve these functions in individuals with neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Ispronicline in lab experiments include its ability to improve cognitive function and memory in animal models of neurological disorders, as well as its relatively low toxicity. However, limitations include the need for further research to determine optimal dosages and potential side effects.

Future Directions

Future research on Ispronicline should focus on its potential use in the treatment of specific neurological disorders, as well as its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosages and potential side effects of Ispronicline. Finally, research on the synthesis of Ispronicline and related compounds may lead to the development of new and more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of Ispronicline involves several steps, including the reaction of 3-bromobenzaldehyde with pyrrole in the presence of a base to form 3-(1H-pyrrol-1-yl)benzaldehyde. This intermediate is then reacted with isopropylamine in the presence of a reducing agent to form N-isopropyl-3-(1H-pyrrol-1-yl)benzamide.

Scientific Research Applications

Ispronicline has been the subject of extensive scientific research due to its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that Ispronicline can improve cognitive function and memory in animal models of these disorders.

properties

IUPAC Name

N-propan-2-yl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(2)15-14(17)12-6-5-7-13(10-12)16-8-3-4-9-16/h3-11H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIKRZZGFBTVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.